1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea
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Overview
Description
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea is a chemical compound with the molecular formula C7H10Cl6N2O3 It is characterized by the presence of two trichloromethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea typically involves the reaction of urea with 2,2,2-trichloro-1-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetaldehyde derivatives, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea involves its interaction with specific molecular targets. The trichloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea: Similar in structure but with a hydroxy group instead of a methoxy group.
1,3-Bis(2,2,2-trichloro-1-ethoxyethyl)urea: Contains an ethoxy group instead of a methoxy group.
1,3-Bis(2,2,2-trichloro-1-propoxyethyl)urea: Features a propoxy group instead of a methoxy group.
Uniqueness
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea is unique due to the presence of the methoxy group, which imparts distinct chemical properties
Properties
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl6N2O3/c1-17-3(6(8,9)10)14-5(16)15-4(18-2)7(11,12)13/h3-4H,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIBLBGRZGQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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